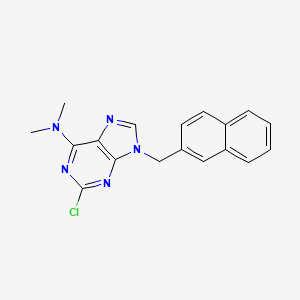
Thiourea, N-(4-(1H-benzimidazol-2-ylmethoxy)phenyl)-N'-(4-ethoxyphenyl)-
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Thiourea, N-(4-(1H-benzimidazol-2-ylmethoxy)phenyl)-N’-(4-ethoxyphenyl)- is a complex organic compound that belongs to the class of thioureas. Thioureas are known for their diverse applications in various fields, including chemistry, biology, and medicine. This compound, in particular, features a benzimidazole moiety, which is often associated with biological activity.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of Thiourea, N-(4-(1H-benzimidazol-2-ylmethoxy)phenyl)-N’-(4-ethoxyphenyl)- typically involves the reaction of 4-(1H-benzimidazol-2-ylmethoxy)aniline with 4-ethoxyphenyl isothiocyanate. The reaction is carried out in an appropriate solvent, such as dichloromethane or ethanol, under reflux conditions. The product is then purified using recrystallization or chromatography techniques.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, industrial methods may incorporate advanced purification techniques, such as high-performance liquid chromatography (HPLC), to ensure the purity of the final product.
Análisis De Reacciones Químicas
Types of Reactions
Thiourea, N-(4-(1H-benzimidazol-2-ylmethoxy)phenyl)-N’-(4-ethoxyphenyl)- can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides or sulfones.
Reduction: Reduction reactions can convert the thiourea moiety to thiols or amines.
Substitution: The aromatic rings in the compound can undergo electrophilic or nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide, m-chloroperbenzoic acid (m-CPBA), and potassium permanganate.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.
Substitution: Reagents like halogens, nitrating agents, or sulfonating agents can be used under controlled conditions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while reduction may produce thiols or amines.
Aplicaciones Científicas De Investigación
Thiourea, N-(4-(1H-benzimidazol-2-ylmethoxy)phenyl)-N’-(4-ethoxyphenyl)- has several scientific research applications, including:
Chemistry: Used as a reagent in organic synthesis and catalysis.
Biology: Investigated for its potential biological activity, including antimicrobial and anticancer properties.
Medicine: Explored for its therapeutic potential in treating various diseases.
Industry: Utilized in the development of advanced materials and chemical processes.
Mecanismo De Acción
The mechanism of action of Thiourea, N-(4-(1H-benzimidazol-2-ylmethoxy)phenyl)-N’-(4-ethoxyphenyl)- involves its interaction with specific molecular targets and pathways. The benzimidazole moiety is known to bind to various enzymes and receptors, modulating their activity. This interaction can lead to the inhibition of enzyme activity or the activation of signaling pathways, resulting in the compound’s observed biological effects.
Comparación Con Compuestos Similares
Similar Compounds
Thiourea derivatives: Compounds with similar thiourea structures but different substituents.
Benzimidazole derivatives: Compounds featuring the benzimidazole moiety with various functional groups.
Uniqueness
Thiourea, N-(4-(1H-benzimidazol-2-ylmethoxy)phenyl)-N’-(4-ethoxyphenyl)- is unique due to its specific combination of the benzimidazole and thiourea moieties, which may confer distinct biological and chemical properties compared to other similar compounds.
Propiedades
Número CAS |
84484-05-9 |
|---|---|
Fórmula molecular |
C23H22N4O2S |
Peso molecular |
418.5 g/mol |
Nombre IUPAC |
1-[4-(1H-benzimidazol-2-ylmethoxy)phenyl]-3-(4-ethoxyphenyl)thiourea |
InChI |
InChI=1S/C23H22N4O2S/c1-2-28-18-11-7-16(8-12-18)24-23(30)25-17-9-13-19(14-10-17)29-15-22-26-20-5-3-4-6-21(20)27-22/h3-14H,2,15H2,1H3,(H,26,27)(H2,24,25,30) |
Clave InChI |
KWOAHEXWZNESDY-UHFFFAOYSA-N |
SMILES canónico |
CCOC1=CC=C(C=C1)NC(=S)NC2=CC=C(C=C2)OCC3=NC4=CC=CC=C4N3 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


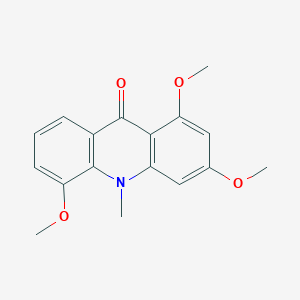
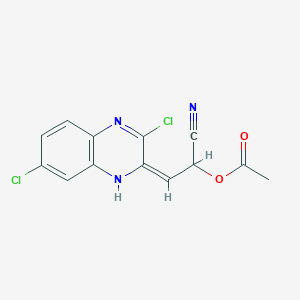

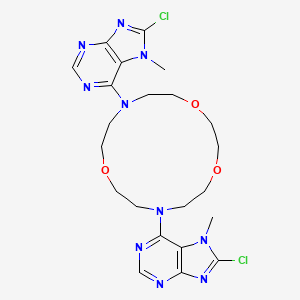

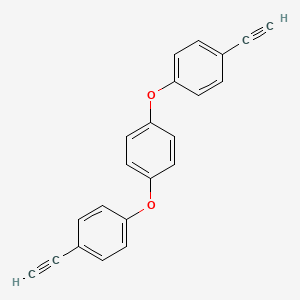


![4-Chloro-8-(6-methoxy-2-methylpyridin-3-yl)-2,7-dimethylpyrazolo[1,5-a][1,3,5]triazine](/img/structure/B12930308.png)
![6-chloro-1-isopropyl-1H-imidazo[4,5-c]pyridine](/img/structure/B12930324.png)
![9H-Purin-2-amine, 6-chloro-9-[[2-(chloromethyl)phenyl]methyl]-](/img/structure/B12930331.png)

